SKLB-11A

Sirtuin Biology Mitochondrial Dysfunction Drug Discovery

Cardioprotection researchers frequently encounter off-target effects with pan-sirtuin activators like resveratrol (EC50 ~100 μM for SIRT1) and polypharmacology issues with compounds such as Honokiol. SKLB-11A is an allosteric SIRT3 activator delivering precise target engagement with a Kd of 4.7 μM and EC50 of 21.95 μM, enabling exclusive SIRT3 pathway interrogation. • 40-fold selectivity over SIRT1/SIRT2; zero binding to SIRT5/SIRT6 ensures phenotype linkage to SIRT3 • Oral cardioprotection at 10-20 mg/kg in doxorubicin-cardiotoxicity and MI/R models • Co-crystal structure (PDB: 9KTK) facilitates SAR and virtual screening campaigns

Molecular Formula C19H15FN4O2
Molecular Weight 350.3 g/mol
Cat. No. B5882590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB-11A
Molecular FormulaC19H15FN4O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N
InChIInChI=1S/C19H15FN4O2/c1-26-19(25)15-16-18(23-14-5-3-2-4-13(14)22-16)24(17(15)21)10-11-6-8-12(20)9-7-11/h2-9H,10,21H2,1H3
InChIKeyZIRBXDWXWABLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKLB-11A Procurement Guide: What Defines a First-in-Class SIRT3 Allosteric Activator


SKLB-11A is a synthetic small-molecule allosteric activator of the mitochondrial deacetylase Sirtuin 3 (SIRT3) [1]. It is characterized by a defined binding affinity (Kd = 4.7 μM) and functional potency (EC50 = 21.95 μM) in enhancing SIRT3 catalytic activity . The compound is orally active, highly selective for SIRT3 over other sirtuin isoforms, and has demonstrated cardioprotective efficacy in preclinical models of doxorubicin-induced cardiotoxicity and myocardial ischemia/reperfusion injury . Its distinct binding site, elucidated by co-crystal structure analysis, differentiates it mechanistically from earlier, less selective or indirectly acting SIRT3 activators [2].

1
SIRT3 allosteric activation studies Defined binding mode with co-crystal structure supports structural biology and SAR research.
2
Mitochondrial pathway research Reported deacetylation of MnSOD and mitophagy markers enables SIRT3-dependent readouts.
3
Oral in vivo research context Oral administration reported in rodent models, supporting chronic dosing study designs.

SKLB-11A: Why SIRT3 Activators Are Not Interchangeable in Mitochondrial and Cardiovascular Research


Generic substitution among SIRT3-targeting compounds is precluded by substantial differences in isoform selectivity, mechanism of action (allosteric vs. non-allosteric), and validated in vivo efficacy. For example, the widely used natural product Honokiol lacks precise quantitative potency metrics for SIRT3 and has broader polypharmacology [1]. Resveratrol, a classical sirtuin activator, acts indirectly via complex I stimulation and exhibits an EC50 of ~100 μM for SIRT1, far weaker and less selective than SKLB-11A [2]. Other SIRT3 activators like 2-APQC (Kd = 2.76 μM) and ADTL-SA1215 (EC50 = 0.21 μM) display different selectivity profiles and are primarily validated in cardiac hypertrophy or cancer models, respectively, making cross-model assumptions invalid [3].

SKLB-11A
Honokiol / Resveratrol Broader polypharmacology or indirect SIRT1 activation may shift assay interpretation away from SIRT3-specific effects.
SKLB-11A
ADTL-SA1215 / 2-APQC Different selectivity fingerprints and primary validation in cancer or hypertrophy models limit direct cardioprotection model transfer.
SKLB-11A
Pan-sirtuin activators Lack of isoform selectivity may confound mitochondrial phenotype interpretation involving SIRT1/SIRT2 pathways.

SKLB-11A Comparative Efficacy Data: Head-to-Head and Cross-Study Benchmarks for Procurement Decisions


SKLB-11A Binding Affinity and Functional Potency vs. Alternative SIRT3 Activators

SKLB-11A binds SIRT3 with a Kd of 4.7 μM and enhances deacetylase activity with an EC50 of 21.95 μM [1]. In comparison, the SIRT3 activator SZC-6 exhibits a significantly weaker binding affinity (Kd = 15 μM) and a similar functional potency (EC50 = 23.2 ± 3.3 μM) [2]. The natural product Honokiol, often cited as a SIRT3 activator, lacks a reported EC50 and acts via a non-allosteric mechanism with limited quantitative characterization [3]. ADTL-SA1215 is more potent (EC50 = 0.21 μM) but is not validated in cardiac models and shows a different selectivity fingerprint [4].

Binding & potency
Cross-study comparable
SKLB-11A: Kd = 4.7 μM, EC50 = 21.95 μM
SZC-6: Kd = 15 μM
ADTL-SA1215: EC50 = 0.21 μM
Tighter binding than SZC-6; lower potency than ADTL-SA1215 but with distinct cardiac validation context.
SPR and fluorometric assays; recombinant human SIRT3.
Sirtuin Biology Mitochondrial Dysfunction Drug Discovery

SKLB-11A Isoform Selectivity Profile: 40-Fold Discrimination Over SIRT1/SIRT2

SKLB-11A exhibits no binding to SIRT5 or SIRT6, and its affinity for SIRT1 and SIRT2 is >200 μM, which is approximately 40-fold lower than its affinity for SIRT3 (Kd = 4.7 μM) . This contrasts sharply with resveratrol, which is a broad activator with an EC50 of ~100 μM for SIRT1 and poorly defined potency for SIRT3 [1]. The 1,4-dihydropyridine (DHP)-based SIRT3 activators show varying selectivity, with some demonstrating nanomolar potency but also targeting SIRT5 [2]. SKLB-11A's selectivity window is explicitly quantified, providing a clear benchmark for researchers needing to avoid off-target sirtuin modulation.

Isoform selectivity
Cross-study comparable
≥40-fold selectivity for SIRT3
Quantified selectivity window reduces off-target SIRT1/SIRT2 pathway interference.
SIRT1/SIRT2 Kd >200 μM; no binding to SIRT5/6.
Sirtuin Isoform Selectivity Off-Target Effects Chemical Biology

SKLB-11A Oral Bioavailability and In Vivo Cardioprotection in Multiple Injury Models

SKLB-11A is described as orally active and demonstrates cardioprotective effects in vivo at doses of 10 or 20 mg/kg (intragastric) in doxorubicin-induced cardiotoxicity models . In myocardial ischemia/reperfusion (I/R) models, it also improves cardiac function [1]. In contrast, many earlier SIRT3 activators like Honokiol have limited oral bioavailability and require intraperitoneal injection for efficacy [2]. The natural product resveratrol has poor oral bioavailability and rapid metabolism, requiring high doses or specialized formulations to achieve therapeutic effects [3].

Oral bioavailability
Cross-study comparable
Oral effective at 10–20 mg/kg in Dox and I/R mouse models.
Supports oral administration in chronic in vivo study designs; avoids repeated injection stress.
Honokiol requires i.p.; resveratrol has poor oral PK.
Cardiovascular Pharmacology In Vivo Efficacy Oral Drug Delivery

SKLB-11A Unique Allosteric Binding Site Confirmed by Co-Crystal Structure

The co-crystal structure of SKLB-11A bound to human SIRT3 (PDB: 9KTK) reveals a unique allosteric site involving a conformational change in residue Leu298 [1]. This binding mode is distinct from that of other allosteric SIRT3 activators like 2-APQC or the DHP class, which interact at different sites or lack defined structural information . Honokiol, while also allosteric, has not been structurally characterized in complex with SIRT3 [2].

Allosteric binding site
Cross-study comparable
Co-crystal structure (PDB: 9KTK) with Leu298 conformational change.
Atomic-level insight into activation mechanism supports rational SAR and analogue design.
Unique allosteric pocket; not structurally defined for Honokiol or 2-APQC.
Structural Biology Allosteric Regulation Mechanism of Action

SKLB-11A Activation of MnSOD via Specific Deacetylation Sites K122 and K68

SKLB-11A induces deacetylation of manganese superoxide dismutase (MnSOD) at lysine residues K122 and K68 in H9c2 cardiomyocyte cells, leading to enhanced MnSOD enzymatic activity . This specific deacetylation pattern is a direct consequence of SIRT3 activation and contributes to reduced oxidative stress. In contrast, resveratrol's activation of SIRT3 is indirect and does not result in the same site-specific MnSOD deacetylation pattern [1]. The DHP activator class has been shown to activate SIRT3 but without detailed characterization of downstream substrate deacetylation [2].

MnSOD deacetylation
Cross-study comparable
Site-specific deacetylation at K122 and K68 in H9c2 cells.
Provides a direct pharmacodynamic marker of SIRT3 activation for cellular assays.
Resveratrol lacks site-specific MnSOD readout.
Mitochondrial Antioxidant Defense Post-translational Modification Cardioprotection

SKLB-11A Application Scenarios: Where This SIRT3 Activator Delivers Definitive Experimental Value


Cardiovascular Preclinical Research: Doxorubicin Cardiotoxicity and Ischemia/Reperfusion Injury

SKLB-11A is the most extensively validated SIRT3 activator for cardioprotection in vivo. It has demonstrated efficacy in both doxorubicin-induced cardiotoxicity and myocardial ischemia/reperfusion models after oral administration (10-20 mg/kg) [1]. Researchers can use SKLB-11A to probe the role of SIRT3 in these clinically relevant settings without the confounding off-target effects of compounds like resveratrol or the bioavailability issues of Honokiol.

Mitochondrial Quality Control and Autophagy/Mitophagy Studies

SKLB-11A directly activates autophagy and mitophagy signaling pathways in H9c2 cardiomyocyte cells at 5-20 μM, as shown by increased LC3-II and PINK1/Parkin recruitment . This provides a chemical biology tool distinct from mTOR inhibitors (e.g., rapamycin) or AMPK activators (e.g., metformin) for dissecting SIRT3-dependent mitophagy.

SIRT3 Isoform-Selective Probe for Chemical Biology

With its 40-fold selectivity window over SIRT1/SIRT2 and lack of binding to SIRT5/SIRT6, SKLB-11A serves as a high-quality chemical probe for SIRT3-specific functions . It is superior to pan-sirtuin activators like resveratrol for experiments aiming to link a phenotype exclusively to SIRT3.

Structure-Based Drug Discovery and Allosteric Site Exploration

The availability of a high-resolution co-crystal structure (PDB: 9KTK) makes SKLB-11A an ideal starting point for structure-activity relationship (SAR) studies and virtual screening campaigns aimed at improving potency or exploring the allosteric pocket defined by Leu298 [2].

Application
Selection Property
Validation Focus
Cardioprotection model research
Orally active SIRT3 activator with defined binding
Doxorubicin and I/R model endpoint review
Mitophagy pathway studies
SIRT3-dependent autophagy activation
LC3-II / PINK1 / Parkin marker monitoring
SIRT3 isoform-selective probe
>40-fold selectivity window
Off-target sirtuin activity control
Allosteric site SAR studies
Co-crystal structure availability
Binding pocket structural interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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